1-Cyclopropyl-1-(4-pyridyl)methylamine
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Overview
Description
1-Cyclopropyl-1-(4-pyridyl)methylamine is a heterocyclic amine featuring a pyridine ring and a cyclopropyl group attached to a methylamine group. Its molecular formula is C9H12N2, and it has a molecular weight of 148.21 g/mol . This compound is known for its unique structure, which combines the stability of the pyridine ring with the reactivity of the cyclopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclopropyl-1-(4-pyridyl)methylamine can be synthesized through various methods. One common approach involves the reduction of cyclopropanecarbonitrile using a sodium borohydride/nickel dichloride system. The reaction is carried out in tetrahydrofuran under nitrogen protection at a temperature range of 20-45°C for 10-18 hours . After the reaction, the product is purified through extraction and rectification processes.
Industrial Production Methods
The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of cost-effective raw materials and mild reaction conditions makes this method suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-1-(4-pyridyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring is substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Various amine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
1-Cyclopropyl-1-(4-pyridyl)methylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-1-(4-pyridyl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclopropyl-1-(3-pyridyl)methylamine
- 1-Cyclopropyl-1-(2-pyridyl)methylamine
- 1-Cyclopropyl-1-(4-pyridyl)ethylamine
Uniqueness
1-Cyclopropyl-1-(4-pyridyl)methylamine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group enhances its reactivity, while the pyridine ring contributes to its stability and potential biological activity .
Properties
IUPAC Name |
cyclopropyl(pyridin-4-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-9(7-1-2-7)8-3-5-11-6-4-8/h3-7,9H,1-2,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNXRRXXFSTRFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=NC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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